

# LY2365109 Hydrochloride: A Technical Guide to Target Selectivity

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## Compound of Interest

Compound Name: LY2365109 hydrochloride

Cat. No.: B608712

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## Introduction

**LY2365109 hydrochloride** is a potent and highly selective inhibitor of the glycine transporter 1 (GlyT1).<sup>[1][2][3][4]</sup> GlyT1 is a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, LY2365109 increases the extracellular concentration of glycine, which in turn acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, thereby potentiating NMDA receptor-mediated neurotransmission. This mechanism of action has generated significant interest in its potential therapeutic applications for central nervous system disorders associated with hypoglutamatergic function, such as schizophrenia.<sup>[1]</sup> This technical guide provides an in-depth overview of the target selectivity of **LY2365109 hydrochloride**, including quantitative binding data, detailed experimental methodologies, and an exploration of its signaling pathway.

## Core Target Selectivity and Potency

**LY2365109 hydrochloride** demonstrates exceptional selectivity for the human glycine transporter 1 (hGlyT1) over the glycine transporter 2 (GlyT2). This selectivity is crucial as GlyT2 is primarily involved in inhibitory glycinergic neurotransmission in the brainstem and spinal cord, and its inhibition could lead to undesirable side effects.

## Quantitative Affinity Data

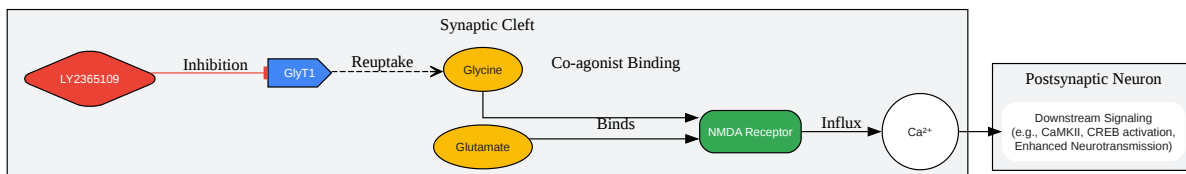
The inhibitory potency of LY2365109 is most commonly characterized by its half-maximal inhibitory concentration (IC50) value, determined through in vitro glycine uptake assays.

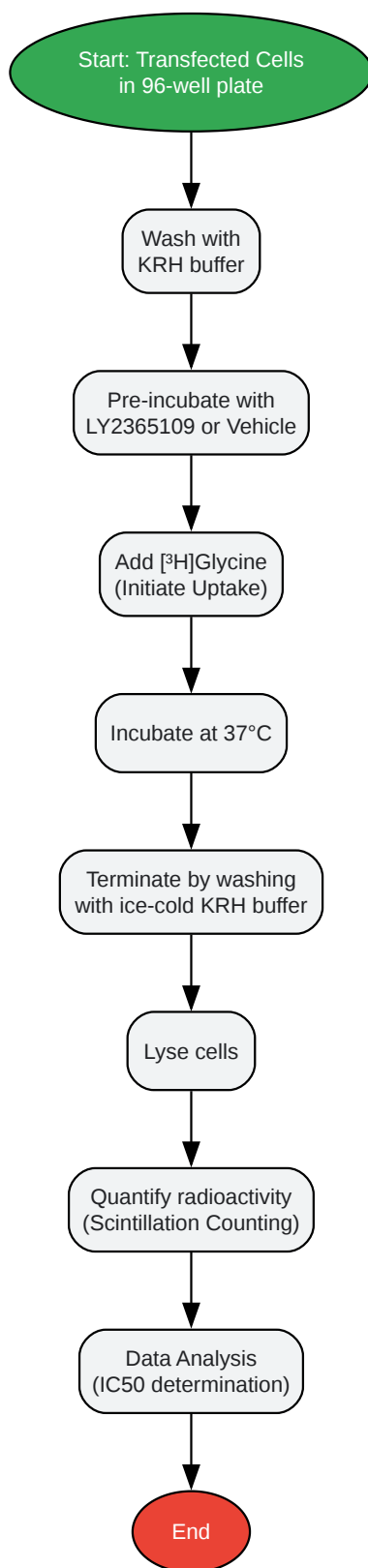
| Target       | IC50 (nM) | Assay Type                            | Cell Line                     | Notes  |
|--------------|-----------|---------------------------------------|-------------------------------|--|
| Human GlyT1a | 15.8      | [ <sup>3</sup> H]Glycine Uptake Assay | Cells over-expressing hGlyT1a | Demonstrates high-affinity binding to the primary target.    |
| Human GlyT2  | > 30,000  | [ <sup>3</sup> H]Glycine Uptake Assay | Cells over-expressing hGlyT2  | Highlights the significant selectivity for GlyT1 over GlyT2. |

## Signaling Pathway and Mechanism of Action

The primary mechanism of action of LY2365109 is the potentiation of NMDA receptor activity through the elevation of synaptic glycine levels.

## Signaling Pathway Diagram





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## References

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